molecular formula C13H18N4O2 B1421802 N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine CAS No. 1092460-56-4

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

Cat. No. B1421802
M. Wt: 262.31 g/mol
InChI Key: ZYIKNFATWRSUMX-UHFFFAOYSA-N
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Description

“N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1092460-56-4 and a molecular weight of 262.31 . It is used in scientific research and its unique properties make it a valuable tool for studying diverse fields, including drug discovery.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N4O2/c1-8-16-10-7-12 (19-3)11 (18-2)6-9 (10)13 (17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3, (H,15,16,17) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Heterocyclic Compounds and Their Applications

Heterocyclic compounds, including isoquinolines and quinazolines, play a crucial role in the development of pharmaceuticals and materials due to their diverse biological activities and chemical properties. Research on these compounds involves exploring their synthetic pathways, biological activities, and potential applications in drug discovery and material science.

  • Isoquinoline Alkaloids and Their Pharmacological Activities : Isoquinoline alkaloids and their N-oxides isolated from various plants have shown significant antimicrobial, antibacterial, antitumor, and other activities, indicating their potential as leads for drug discovery (Dembitsky et al., 2015).

  • Synthetic Pathways and Catalysis : Research on the synthesis of indoles from arylhydrazones, including compounds related to quinazolines, highlights the importance of understanding the mechanisms and pathways for creating heterocyclic compounds with potential biological activities (Fusco & Sannicoló, 1978).

  • Chemical Groups with CNS Activity : Studies identifying functional chemical groups capable of acting on the central nervous system (CNS) underscore the significance of heterocyclic compounds, including those similar to N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine, in developing novel CNS drugs (Saganuwan, 2017).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

N'-(6,7-dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-16-10-7-12(19-3)11(18-2)6-9(10)13(17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKNFATWRSUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NCCN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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